

An In-depth Technical Guide on Diffusionless Shear Transformation in Martensite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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This guide provides a comprehensive technical overview of the core principles governing the diffusionless shear transformation that characterizes **martensite** formation. It covers the crystallographic theory, quantitative data, and detailed experimental protocols relevant to the study of this critical solid-state phase transition.

Introduction: The Nature of Martensitic Transformation

Martensitic transformation is a specific type of diffusionless solid-state phase transition where atoms move in a coordinated, disciplined manner, resulting in a change of crystal structure.[1][2] Unlike transformations that rely on atomic diffusion over long distances, martensitic transformations can occur at extremely low temperatures—even as low as 4 K—and at speeds approaching the velocity of sound in the material.[1][3][4] This transformation is not represented on equilibrium phase diagrams because the product phase, **martensite**, inherits the chemical composition of its parent phase (typically austenite), which is a deviation from thermodynamic equilibrium.[5]

The process is characterized by a shape deformation that exhibits a significant shear component.[3][6] This disciplined atomic movement and the resulting shape change are fundamental to the properties of many materials, most notably high-strength steels, but also shape-memory alloys and some ceramics.[7][8]

Core Mechanisms: Diffusionless and Shear Characteristics

The transformation from a parent phase like face-centered cubic (FCC) austenite to **martensite**—often a body-centered tetragonal (BCT) or body-centered cubic (BCC) structure in steels—is governed by precise crystallographic relationships.^[9]

The Diffusionless Aspect

The key evidence for the diffusionless nature of the transformation is threefold:

- **Compositional Invariance:** The chemical composition of the **martensite** formed is identical to that of the parent austenite grain from which it grew. This can be confirmed on a fine scale using techniques like atom probe tomography.^{[3][4]}
- **Low-Temperature Formation:** The transformation can occur at cryogenic temperatures where atomic diffusion is kinetically impossible within the timeframe of the experiment.^{[3][4]}
- **High Growth Rate:** **Martensite** plates can grow at speeds of thousands of meters per second, far exceeding any possible atomic diffusion rates.^{[3][4]}

This coordinated movement of atoms, where each atom moves less than one interatomic spacing and maintains its neighbors, is a defining feature.^[2]

Crystallographic Shear and the Bain Model

The structural change is achieved through a lattice distortion, not atomic migration. The Bain model (or Bain distortion) provides a foundational concept for understanding the transformation from FCC austenite to BCT/BCC **martensite**.^{[5][9]} It proposes that the BCT lattice of **martensite** can be obtained from the FCC lattice by a homogeneous deformation: a compression along one crystallographic axis (the c-axis) and a slight expansion along the other two axes.^{[5][9]}

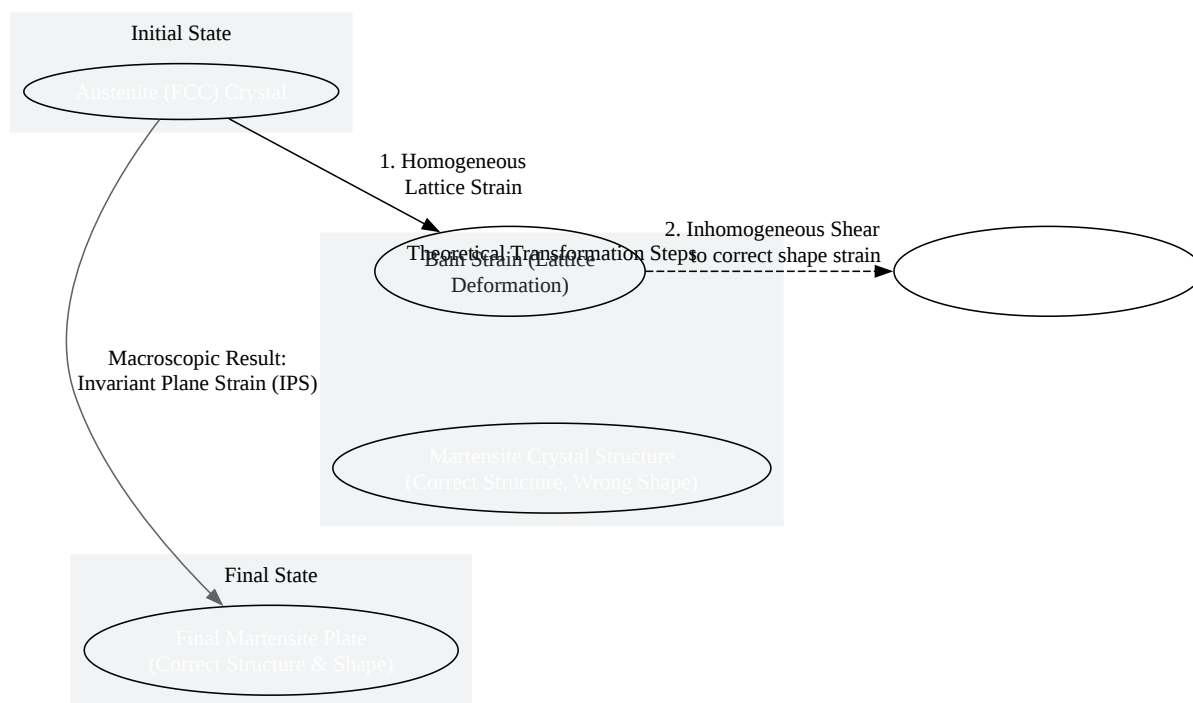
However, the Bain strain alone does not fully account for all the crystallographic features observed experimentally, such as the specific orientation relationship and the irrational habit plane—the interface plane between **martensite** and austenite.^{[1][5]}

The Phenomenological Theory of Martensite Crystallography (PTMC)

To reconcile the Bain model with experimental observations, the PTMC introduces two critical concepts:

- **Invariant Plane Strain (IPS):** Macroscopically, the shape change during transformation is an invariant plane strain (IPS). This means there is a plane (the habit plane) that remains undistorted and unrotated during the transformation.^{[5][10]} This specific type of strain minimizes the overall strain energy of the system.^[5]
- **Lattice Invariant Shear (LIS):** The Bain strain, when combined with a rigid body rotation, results in an invariant-line strain (ILS), not an IPS.^{[4][5]} To achieve the macroscopically observed IPS, an additional, inhomogeneous shear is required. This is the Lattice Invariant Shear, which occurs via crystallographic slip or twinning within the **martensite** plate.^{[1][5]} This LIS does not change the crystal structure but accommodates the strain mismatch at the interface, allowing for a glissile (mobile) habit plane.^[1]

This combination of a lattice deformation (Bain strain) and a lattice invariant shear (slip or twinning) explains the key experimental observations: the irrational habit plane, the precise orientation relationship, and the presence of a fine substructure of twins or dislocations within **martensite** plates.^{[5][10]}



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Quantitative Data Presentation

The crystallographic changes during martensitic transformation are quantifiable. The following tables summarize typical lattice parameters and transformation temperatures for common iron-based alloys.

Table 1: Lattice Parameters of Austenite and **Martensite** in Fe-C and Fe-Ni Systems

Alloy System	Phase	Crystal Structure	Lattice Parameter(s) (Å)	Conditions / Notes
Fe-0.8C[11]	Austenite (γ)	FCC	$a \approx 3.647$	At 950°C
Fe-0.8C[12]	Martensite (α')	BCT	$a \approx 2.85, c \approx 2.98$	As-quenched
Fe-1.4C	Martensite (α')	BCT	$a \approx 2.84, c \approx 3.04$	As-quenched
Fe-18Ni[13]	Austenite (γ)	FCC	$a \approx 3.593$	At room temperature
Fe-18Ni[14][15]	Martensite (α')	BCC	$a \approx 2.873$	After cryogenic cooling
Fe-30Ni[14][15]	Austenite (γ)	FCC	$a \approx 3.598$	At room temperature
Fe-30Ni[14][15]	Martensite (α')	BCC	$a \approx 2.881$	After cryogenic cooling

Note: Lattice parameters are dependent on composition and temperature. The tetragonality (c/a ratio) of **martensite** in Fe-C alloys increases with carbon content.[12]

Table 2: **Martensite** Transformation Temperatures

Alloy System	Martensite Start (Ms) Temp.	Martensite Finish (Mf) Temp.
Fe-0.4C	$\sim 350^{\circ}\text{C}$	$\sim 250^{\circ}\text{C}$
Fe-0.8C	$\sim 200^{\circ}\text{C}$	$\sim 100^{\circ}\text{C}$
Ni-Mn-Sb[7]	314.9 K (41.8°C)	308.8 K (35.7°C)

Experimental Protocols for Martensite Characterization

Characterizing the unique features of **martensite** requires specialized microstructural analysis techniques.[\[16\]](#)

Transmission Electron Microscopy (TEM) Protocol

TEM is essential for observing the fine substructure of **martensite**, such as transformation twins and dislocation arrays.

Objective: To prepare an electron-transparent foil of martensitic steel for imaging of the lath/plate structure and internal defects.

Methodology:

- Initial Sectioning: Cut a thin slice (~0.5 mm) from the bulk material using a slow-speed diamond saw to minimize deformation.
- Mechanical Grinding: Mechanically grind the slice to a thickness of approximately 100-150 μm using progressively finer silicon carbide papers (e.g., 400, 600, 800, 1200 grit).[\[17\]](#)
Ensure the sample is kept cool to prevent tempering.
- Disk Punching: Punch out a 3 mm diameter disk from the thinned foil. This is the standard size for TEM sample holders.
- Twin-Jet Electropolishing: This is a critical step to create an electron-transparent region without introducing mechanical artifacts.[\[18\]](#)[\[19\]](#)
 - Electrolyte: A common solution for steels is a mixture of perchloric acid (5-10%) and methanol or ethanol.
 - Temperature: Cool the electrolyte to between -20°C and -40°C to control the polishing rate and prevent sample heating.
 - Procedure: Mount the 3 mm disk in the twin-jet polisher. Jets of the chilled electrolyte are directed at the center of the disk from both sides. A voltage is applied, causing electrochemical dissolution. Polishing is automatically stopped when a light sensor detects a small hole (perforation) in the center of the disk.

- Final Cleaning: Rinse the perforated sample immediately in a series of methanol and ethanol baths to remove any residual electrolyte.
- Imaging: Load the sample into the TEM. The ultra-thin area around the edge of the perforation is suitable for high-resolution imaging.

Electron Backscatter Diffraction (EBSD) Protocol

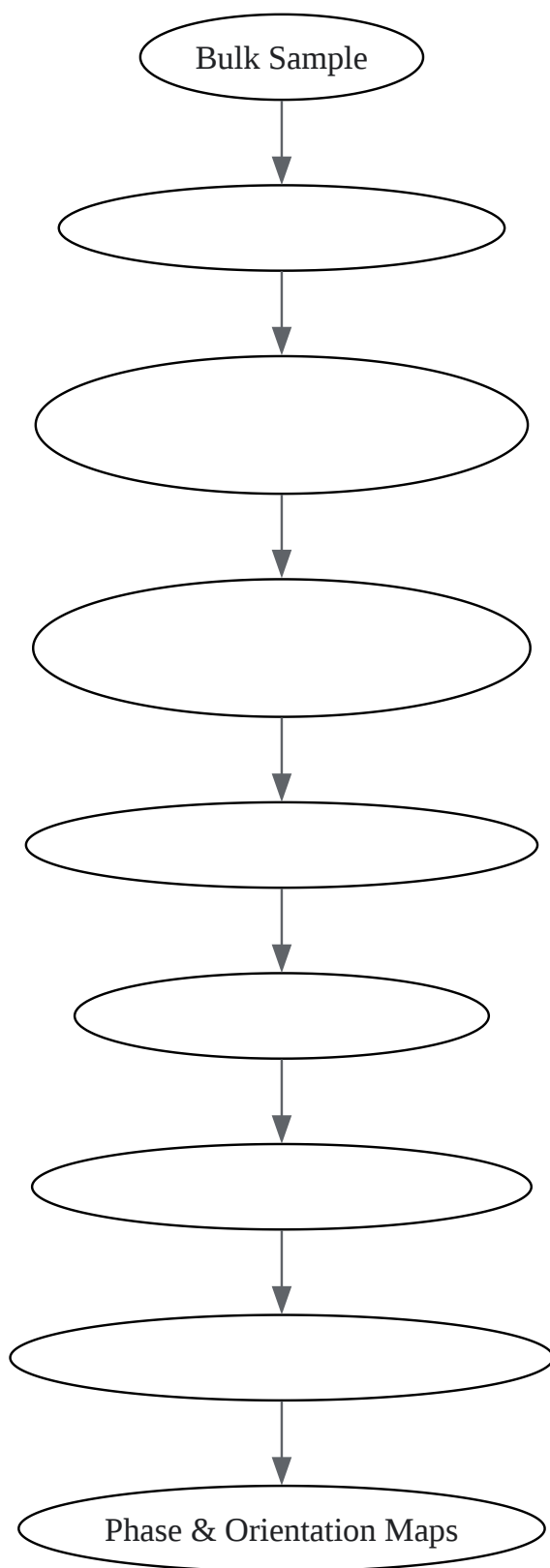
EBSD is a scanning electron microscope (SEM) based technique used to determine the crystallographic orientation of phases, making it ideal for mapping **martensite** variants, retained austenite, and their orientation relationships.^{[7][20][21]}

Objective: To prepare a deformation-free surface for EBSD analysis to map the microstructure and texture of a martensitic steel.

Methodology:

- Sample Mounting and Grinding: Mount the sample in a conductive resin. Perform mechanical grinding as described for TEM (down to 1200 or 2400 grit SiC paper) to achieve a flat surface.
- Mechanical Polishing: Polish the sample using diamond suspensions on polishing cloths, typically starting with 6 μm , then 3 μm , and finally 1 μm paste.
- Final Polishing (Critical Step): The final step is crucial to remove the thin layer of surface deformation induced by mechanical polishing, which would otherwise obscure the EBSD patterns.^{[22][23]}
 - Vibratory Polishing: Place the sample on a vibratory polisher with a 0.05 μm or 0.02 μm colloidal silica suspension for several hours (4-12 hours).^[22] This method provides a low-stress, high-quality finish.
 - Ion Milling (Alternative): Alternatively, a broad beam ion mill can be used. After mechanical polishing, the sample is milled at a low angle (e.g., 4-6 degrees) with low-energy argon ions (e.g., starting at 5-6 kV and finishing with lower energies like 2 kV) to gently remove the final deformation layer.^[24]

- EBSD Analysis:
 - Place the prepared sample in the SEM, tilted at approximately 70° towards the EBSD detector.
 - Scan the electron beam across the area of interest. At each point, the diffracted electrons form a Kikuchi pattern on a phosphor screen.
 - The EBSD software indexes these patterns to determine the crystal structure and orientation, generating maps of phase distribution, grain orientation, and boundaries.[\[20\]](#)



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